5-Bromo-3-phenyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54470-19-8 |
|---|---|
Molecular Formula |
C14H10BrN |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
5-bromo-3-phenyl-1H-indole |
InChI |
InChI=1S/C14H10BrN/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,16H |
InChI Key |
HDKJYWNIRDICGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Phenyl 1h Indole and Analogues
Established Synthetic Pathways to the Indole (B1671886) Core Structure
The construction of the fundamental indole ring system is the initial critical step in the synthesis of 5-Bromo-3-phenyl-1H-indole. Several classical named reactions have been established for this purpose and remain widely used.
One of the most venerable and reliable methods is the Fischer indole synthesis , first developed by Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of 3-phenyl substituted indoles, phenylacetaldehyde (B1677652) or a derivative can be employed. A variation of this method involves reacting a substituted phenylhydrazine (B124118), such as (4-bromophenyl)hydrazine (B1265515), with an appropriate ketone or aldehyde to directly introduce the bromo-substituent on the benzene (B151609) ring of the indole core. mdpi.com For instance, the reaction of (4-bromophenyl)hydrazine hydrochloride with phenylacetylene (B144264) has been shown to produce 5-bromo-2-phenyl-1H-indole in good yield. mdpi.com
The Bischler-Möhlau indole synthesis offers another route, typically involving the reaction of an α-halo-ketone with an excess of aniline (B41778). A more modern variant, the Bischler indole synthesis , can be achieved through the acid-mediated cyclization of aldehydes. nih.gov For example, an aniline can be reacted with an epoxide in the presence of a ruthenium catalyst to form a 2-alkyl indole, likely proceeding through a Bischler-like tautomerization. nih.gov
The Leimgruber-Batcho indole synthesis is a highly efficient method for producing indoles and their substituted derivatives. wikipedia.org This two-step process begins with the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization to form the indole ring. This method is particularly versatile for creating various substituted indoles. wikipedia.org
Regioselective Bromination Approaches for Indole Frameworks
Introducing a bromine atom specifically at the C5 position of the indole ring is a crucial step. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, but controlling the regioselectivity can be challenging. core.ac.uk
Direct bromination of indole often yields the 3-bromoindole as the major product. core.ac.uk However, under strongly acidic conditions where the C3 position is protonated, electrophilic attack can be directed to the C5 position. wikipedia.org
To achieve selective C5 bromination, a common strategy involves the use of a protecting group on the indole nitrogen. Electron-withdrawing groups on the nitrogen can direct halogenation to the C2 position, while specific reaction conditions can favor C3 halogenation. organic-chemistry.org For the synthesis of 5-bromoindoles, starting with a pre-brominated aniline derivative in a Fischer indole synthesis is often a more direct approach. mdpi.com For example, using (4-bromophenyl)hydrazine ensures the bromine is correctly positioned from the outset.
Another approach involves the use of specific brominating agents and catalysts. While direct bromination of indole-3-acetic acid with N-bromosuccinimide (NBS) can lead to a mixture of products, careful control of reaction conditions can improve regioselectivity. bridgew.edu For instance, regioselective bromination at the C6 position of methyl indolyl-3-acetate has been achieved by introducing electron-withdrawing groups at the N1 and C2 positions, followed by bromination with bromine in carbon tetrachloride. researchgate.net While not C5, this demonstrates the principle of using directing groups to control bromination on the benzene ring portion of the indole nucleus. researchgate.net
Palladium-Catalyzed Cross-Coupling Strategies for Phenyl Substitution at the Indole C3 Position
Introducing the phenyl group at the C3 position of the indole ring is commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile tool for forming carbon-carbon bonds.
The Suzuki coupling reaction is a prominent method, involving the reaction of a C3-haloindole (e.g., 3-bromoindole or 3-iodoindole) with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. This reaction is known for its high functional group tolerance and generally good yields.
Similarly, the Heck reaction can be employed, which involves the coupling of a C3-unsubstituted indole with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a palladium catalyst. This reaction proceeds via a C-H activation mechanism. mdpi.com Oxidative annulation of N-Ts-anilines with styrenes under palladium catalysis can also produce 3-arylindoles. mdpi.com
Palladium catalysis is also central to the Larock indole synthesis , which can be an alternative for generating 2,3-disubstituted indoles under milder, base-free conditions, sometimes facilitated by visible light photoredox catalysis. mdpi.com Another palladium-catalyzed approach involves the Sonogashira coupling of a 2-haloaniline with an alkyne, followed by cyclization to form the indole. mdpi.com
Contemporary Metal-Catalyzed and Metal-Free Synthetic Innovations for Indoles
Modern synthetic chemistry has introduced a variety of innovative methods for indole synthesis, including transition metal-mediated reactions, photoredox catalysis, and one-pot multicomponent reactions, offering increased efficiency and broader substrate scope.
Transition Metal-Mediated Cyclization and C-H Functionalization Protocols
Transition metals beyond palladium, such as rhodium, copper, and gold, have been effectively used to catalyze the synthesis and functionalization of indoles. mdpi.comtandfonline.com
Rhodium(III)-catalyzed reactions have been developed for the direct C-H alkylation of indoles with diazo compounds, providing an atom-economical route to substituted indoles under mild conditions. mdpi.com Rhodium catalysts can also be used in cycloaddition reactions to create fused indole systems. tandfonline.com
Copper-catalyzed methods are also prevalent. For example, copper complexes with chiral bipyridine ligands have been used for the enantioselective C-H functionalization of indoles with diazo compounds. rsc.org Copper powder can mediate the synthesis of multisubstituted indoles through intramolecular oxidative C-H activation. tandfonline.com
Gold-catalyzed reactions have been employed for the one-pot synthesis of hydroxy indoles and 2-aminoindoles with high selectivity. tandfonline.com
C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. nih.gov Palladium catalysts are often used for the dual C-H functionalization of indoles at the C2 and C3 positions. nih.govbeilstein-journals.org Biocatalytic strategies using engineered myoglobin (B1173299) have also been reported for the direct C-H functionalization of unprotected indoles. nih.gov
Photoredox-Initiated Cyanomethylation Reactions for Indole Derivatives
Photoredox catalysis, utilizing visible light to initiate reactions, has emerged as a green and powerful synthetic tool. researchgate.net Direct cyanomethylation of indoles at the C2 or C3 position can be achieved using a photocatalyst, a light source (such as blue LEDs), and a radical source like bromoacetonitrile. nih.govnih.gov This method allows for the rapid construction of cyanomethylindoles, which are versatile synthetic intermediates, and can be applied to a range of indole substrates with various functional groups, affording products in moderate to good yields. nih.govnih.gov
Efficient One-Pot and Multi-Component Reaction Sequences
One-pot and multi-component reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules in a single reaction vessel, reducing waste and saving time. rsc.orgrsc.orgrsc.org
Several MCRs have been developed for the synthesis of indole derivatives. For instance, a two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization can produce the indole core from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild, metal-free conditions. rsc.org Another MCR allows for the modular assembly of indole-fused seven-membered heterocycles from indole, formaldehyde (B43269), and an amino hydrochloride. rsc.orgnih.gov
The Mannich reaction is a classic example of a multicomponent reaction used in indole chemistry to produce gramine, a precursor for various tryptamine (B22526) and tryptophan derivatives. arkat-usa.org More contemporary MCRs have been developed to synthesize a wide array of functionalized heterocycles incorporating the indole moiety. researchgate.net For example, novel indole analogs have been synthesized via a one-pot, three-component reaction of a substituted indole aldehyde, a hydrazinecarbothioamide, and ethyl acetoacetate (B1235776) under microwave irradiation. tandfonline.com
Below is a table summarizing some of the synthetic approaches discussed:
| Synthetic Approach | Key Reagents/Catalysts | Position(s) Functionalized | Notes |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone, Acid catalyst | Forms indole core | A classic and reliable method. wikipedia.org |
| Regioselective Bromination | Brominating agent (e.g., Br2, NBS) | C5 (or other positions) | Regioselectivity can be controlled by protecting groups and reaction conditions. wikipedia.orgcore.ac.uk |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, Organometallic reagent (e.g., boronic acid) | C3 (or other positions) | Includes Suzuki and Heck reactions for C-C bond formation. mdpi.com |
| Transition Metal-Mediated C-H Functionalization | Rh, Cu, Au catalysts | C2, C3 | Direct functionalization of C-H bonds, avoiding pre-functionalization. mdpi.comtandfonline.commdpi.com |
| Photoredox Cyanomethylation | Photocatalyst, Light source, Bromoacetonitrile | C2, C3 | A modern, green method for introducing the cyanomethyl group. nih.govnih.gov |
| One-Pot/Multi-Component Reactions | Multiple starting materials in one pot | Various | Highly efficient for building molecular complexity quickly. rsc.orgrsc.org |
Synthesis of Key Precursors and Directly Related Derivatives of this compound
The construction of the this compound scaffold and its analogs relies on a variety of synthetic methods, often starting from commercially available or readily prepared precursors.
A common precursor for many derivatives is this compound-2-carboxyhydrazide. This intermediate is typically synthesized from simpler indole derivatives through a multi-step process that may involve bromination, followed by reactions to introduce the carbohydrazide (B1668358) group at the 2-position. ontosight.ai For instance, the synthesis can be initiated from 3,5-disubstituted indol-2-carboxyhydrazides to obtain key precursors like 5-(5-substituted-3-phenyl-1H-indol-2-yl)-4-amino-4H-1,2,4-triazole-3-thiols. nih.gov Another approach involves the reaction of this compound-2-carboxyhydrazide with 2-hydroxy-4-(phenyldiazenyl)benzaldehyde to form Schiff base ligands. jetir.org
The synthesis of 5-bromoindole (B119039) itself can be achieved through an efficient process starting from indole. This involves the preparation of 2-sodium sulfonate-indoles by reacting indole with sodium bisulfite, followed by acylation and subsequent bromination to yield 5-bromoindole with high purity. google.com
Derivatives can be further elaborated from these core structures. For example, a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives were synthesized via electrophilic substitution at the N1 position of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole using various halides. iajps.com The synthesis of this starting material itself is a multi-step process originating from 4-bromoaniline. iajps.com
Another important class of derivatives, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazides, were synthesized from ethyl this compound-2-carboxylate. The synthesis of this compound-2-carbohydrazide was achieved by reacting the corresponding indole with hydrazine. nih.gov
The following table summarizes the synthesis of some key precursors and derivatives:
| Starting Material | Reagents and Conditions | Product | Reference |
| Indole | 1. Potassium hydrogen sulfite (B76179) or sodium bisulfite, polar aprotic solvent, 35°C, 10-15h2. Acylating agent (e.g., chloroacetyl chloride)3. Bromine, then potassium bisulfite and potassium hydroxide | 5-Bromoindole | google.com |
| 5-Bromoindole | Ethyl magnesium bromide, then 2-carbonyl chloride N-benzyloxy carbonyl pyrrolidine | (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole | chemicalbook.com |
| (R)-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole | Lithium Aluminium Hydride (LAH), THF | (R)-5-bromo-3-((1-methyl-2-pyrrolidinyl)methyl)-1H-indole | chemicalbook.comgoogle.com |
| Ethyl this compound-2-carboxylate | Hydrazine hydrate, EtOH, 80°C, 18h | This compound-2-carbohydrazide | nih.gov |
| This compound-2-carboxyhydrazide | 2-hydroxy-4-(phenyldiazenyl)benzaldehyde, methanol, glacial acetic acid (cat.), reflux | 5-bromo-N'-(2-hydroxy-4-phenyldiazenyl)benzylidene-3-phenyl-1H-indole-2-carbohydrazide | jetir.org |
| 5-bromo-3-phenyl-indol-2-carboxyhydrazide | Ammonium thiocyanate, HCl, ethanol, reflux | 2-(this compound-2-carbonyl)hydrazinecarbothioamide | researchgate.net |
Reactivity and Functionalization of 5 Bromo 3 Phenyl 1h Indole Scaffolds
Electrophilic Aromatic Substitution Patterns on the 5-Bromo-3-phenyl-1H-indole Core
The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.in The most reactive position for electrophilic attack on the indole nucleus is the C3 position, which is estimated to be 10¹³ times more reactive than benzene (B151609). wikipedia.orgpearson.com This high reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation formed during the substitution process. bhu.ac.inquora.com
In the case of this compound, the C3 position is already occupied by a phenyl group. Consequently, electrophilic substitution is directed to other positions on the indole ring. Generally, if the C3 position is substituted, electrophilic attack occurs at the C2 position. bhu.ac.in If both C2 and C3 are blocked, the substitution will then proceed on the benzene portion of the indole ring, typically at the C6 position. bhu.ac.in However, under strongly acidic conditions that lead to the protonation of C3, the C5 position can become the preferred site of electrophilic attack. wikipedia.org
The presence of the bromine atom at the C5 position and the phenyl group at the C3 position significantly influences the regioselectivity of further electrophilic substitutions. The bromine atom is an electron-withdrawing group via induction but can also act as a weak ortho-, para-director due to its lone pairs. The phenyl group at C3 can also influence the electronic distribution within the indole ring.
Common electrophilic substitution reactions for indoles include:
Nitration: Typically carried out using a mixture of nitric acid and acetic anhydride. quimicaorganica.org
Sulfonation: Achieved with a sulfur trioxide-pyridine complex to prevent polymerization. quimicaorganica.org
Halogenation: Can be performed with reagents like N-bromosuccinimide. researchgate.net
Friedel-Crafts Acylation: Often utilizes a combination of a boron Lewis acid and a nitrile. jst.go.jp
Mannich Reaction: Involves formaldehyde (B43269) and a primary or secondary amine. quimicaorganica.org
The following table summarizes the expected reactivity of the different positions on the this compound core towards electrophiles.
| Position | Predicted Reactivity | Rationale |
| C2 | High | The C3 position is blocked, making C2 the next most activated position in the pyrrole (B145914) ring. bhu.ac.in |
| C4 | Moderate | Can be functionalized under specific directing group strategies. nih.govacs.org |
| C6 | Moderate | Becomes a site for electrophilic attack when C2 and C3 are substituted. bhu.ac.in Remote C6 functionalization is also possible. acs.org |
| C7 | Low | Generally less reactive towards electrophiles. |
Nucleophilic Aromatic Substitution Reactions on Brominated Indole Systems
While electrophilic substitution is more common for the electron-rich indole ring, nucleophilic aromatic substitution (SNA) can occur on halogenated indole systems, particularly when electron-withdrawing groups are present on the ring. pressbooks.pubmasterorganicchemistry.com The bromine atom at the C5 position of this compound can serve as a leaving group in such reactions.
The success of a nucleophilic aromatic substitution reaction on a brominated indole is influenced by several factors:
Presence of Electron-Withdrawing Groups: The rate of SNA reactions is significantly increased by the presence of electron-withdrawing groups ortho or para to the halogen. pressbooks.pubmasterorganicchemistry.com In this compound, the influence of the phenyl group and the indole nitrogen on the electron density at C5 would be critical.
Nucleophile Strength: Strong nucleophiles are generally required.
Reaction Conditions: These reactions often require elevated temperatures.
A notable example is the reaction of 5-bromo-1,2,3-triazines with phenols, which proceeds via a concerted SNA mechanism. nih.gov While this is not a direct example on an indole system, it highlights the potential for such transformations on halogenated heterocycles. The reaction of 5-bromoindoles with various nucleophiles, often catalyzed by transition metals, is a common strategy for introducing new functional groups.
Directed C-H Functionalization Methodologies for Indole Derivatives
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying indole scaffolds. mdpi.comchim.it These methods avoid the need for pre-functionalized starting materials and allow for the selective introduction of new bonds at otherwise unreactive C-H positions.
Various transition metal catalysts, particularly those based on palladium and ruthenium, have been successfully employed for the directed C-H functionalization of indoles. mdpi.comchemrxiv.org The strategy often involves the use of a directing group, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization.
Key methodologies for directed C-H functionalization of indole derivatives include:
C2-Arylation: N-alkyl protected indoles can undergo C2-arylation with arenes using a palladium catalyst. chim.it
C4-Arylation: With a formyl or acetyl group at the C3 position acting as a directing group, palladium-catalyzed C4-arylation of free (NH) indoles with aryl iodides has been achieved. nih.govacs.org Interestingly, in the case of 3-acetylindoles, this can be followed by a domino 3,2-carbonyl migration. nih.govacs.org
C6-Alkylation: Remote C6-selective C-H alkylation of indole derivatives has been reported using a ruthenium catalyst, where a pyrimidinyl group at the N1 position and an ester at the C3 position act as directing groups. acs.org
C-H Alkylation with Carboxylic Acids: Cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen has been developed. researchgate.net
The following table provides examples of directing groups and the positions they activate on the indole ring.
| Directing Group Position | Directing Group | Activated Position | Metal Catalyst |
| N1 | Pyrimidinyl | C2, C6 (with C3 ancillary group) | Ruthenium acs.org |
| C3 | Formyl | C4 | Palladium nih.govacs.org |
| C3 | Acetyl | C4 | Palladium nih.govacs.org |
| C3 | Carboxamide | C2 or C4 (catalyst controlled) | Rhodium/Iridium nih.gov |
Reactivity Profiling of the Bromine Atom and Phenyl Substituent in this compound
The bromine atom and the phenyl group in this compound are key handles for further synthetic transformations.
Reactivity of the Bromine Atom:
The bromine atom at the C5 position is a versatile functional group. It can participate in a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. guidechem.com
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond.
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to introduce an alkynyl group. researchgate.net
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
Nucleophilic Aromatic Substitution: As discussed previously, the bromine can be displaced by strong nucleophiles under certain conditions. ontosight.ai
Reactivity of the Phenyl Substituent:
The phenyl group at the C3 position can also undergo functionalization, primarily through electrophilic aromatic substitution on the phenyl ring itself. The directing effects of the indole moiety attached to the phenyl ring will determine the position of substitution (ortho, meta, or para).
Strategies for Bridged and Polycyclic Indole System Formation from this compound Precursors
The construction of bridged and polycyclic indole systems is of significant interest due to the prevalence of these motifs in complex natural products and medicinally relevant molecules. uni-regensburg.denih.gov this compound can serve as a valuable precursor for the synthesis of such intricate architectures.
Several strategies can be envisioned for the formation of bridged and polycyclic systems:
Intramolecular C-H Functionalization: A functional group can be introduced, for example, on the phenyl ring, which can then undergo an intramolecular C-H activation/cyclization with a C-H bond on the indole core (e.g., at C2 or C4) to form a new ring. chim.it
Domino Reactions: A sequence of reactions can be designed where an initial functionalization of the bromine atom is followed by a cyclization event. For example, a Sonogashira coupling to introduce an alkyne could be followed by an intramolecular cyclization.
Photocatalytic Strategies: Visible-light photoredox catalysis has emerged as a powerful method for generating radical species under mild conditions, which can then undergo intramolecular cyclizations to form polycyclic indolones from indole precursors. uni-regensburg.ded-nb.info
Tandem C-H Activation/Cyclization: Rhodium-catalyzed tandem C-H activation/cyclization methods have been developed for the synthesis of azepino[3,2,1-hi]indoles from 7-phenylindoles. bohrium.com A similar strategy could potentially be adapted for derivatives of this compound.
Copper-Catalyzed Cascade Reactions: Copper-catalyzed cascade reactions between propargylic carbamates and indoles have been shown to produce a variety of polycyclic indolines. nih.gov
The bromine atom in this compound provides a key entry point for installing a tether that can subsequently participate in a ring-forming reaction, leading to the construction of complex, bridged, and polycyclic indole-containing molecules.
| Reaction Type | Key Reagents/Catalysts | Resulting Structure |
| Intramolecular C-H Arylation | Palladium catalyst | Fused polycyclic aromatic system chim.it |
| Photocatalytic Cyclization | Iridium-based photocatalyst | Polycyclic indolones uni-regensburg.ded-nb.info |
| Tandem C-H Activation/Cyclization | Rhodium catalyst | Fused seven-membered rings bohrium.com |
| Copper-Catalyzed Cascade | Copper catalyst | Polycyclic indolines nih.gov |
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Phenyl 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 5-Bromo-3-phenyl-1H-indole derivatives. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of 3,3'-(phenylmethylene)bis(5-bromo-1H-indole), a derivative of the target compound, the indole (B1671886) N-H protons typically appear as a broad singlet around δ 8.02 ppm. The aromatic protons of the indole and phenyl rings resonate in the region of δ 6.65-7.47 ppm. rsc.org For instance, in a related compound, 5-bromo-3-cyclohexyl-1H-indole, the N-H proton appears as a singlet at δ 7.97 ppm, while the aromatic protons are observed between δ 6.90 and 7.76 ppm. rsc.org The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and spatial relationships.
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. For 3,3'-(phenylmethylene)bis(5-bromo-1H-indole), the carbon signals appear in the range of δ 111.4-144.8 ppm. rsc.org The specific chemical shifts of the carbon atoms are influenced by the presence of the bromine and phenyl substituents, as well as their positions on the indole ring.
Interactive Data Table: Representative NMR Data for this compound Derivatives.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 3,3'-(phenylmethylene)bis(5-bromo-1H-indole) | ¹H | 8.02 | br s (NH) | rsc.org |
| 7.47 | s | rsc.org | ||
| 7.30–7.27 | m | rsc.org | ||
| 7.25–7.23 | m | rsc.org | ||
| 6.65 | d | rsc.org | ||
| ¹³C | 144.8, 135.7, 128.8, 128.7, 126.5, 125.7, 123.9, 121.6, 118.1, 114.0, 111.4 | - | rsc.org | |
| 5-Bromo-3-cyclohexyl-1H-indole | ¹H | 7.97 | s (NH) | rsc.org |
| 7.76 | d | rsc.org | ||
| 7.27-7.21 | m | rsc.org | ||
| 7.18-7.16 | m | rsc.org | ||
| 6.90 | d | rsc.org | ||
| ¹³C | 135.0, 128.6, 124.5, 122.9, 121.9, 120.8, 112.6, 112.2 | - | rsc.org |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds.
A key feature in the IR spectra of these compounds is the N-H stretching vibration of the indole ring, which typically appears as a sharp band in the region of 3400-3500 cm⁻¹. For example, in 3,3'-(phenylmethylene)bis(1H-indole), a related compound, this band is observed at 3416 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic rings are generally found around 3000-3100 cm⁻¹. iajps.com
The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. For instance, in a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives, the C-Br stretch was observed around 1099 cm⁻¹ and an aliphatic C-Br stretch at 564 cm⁻¹. iajps.com
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Example Compound and Frequency | Reference |
| Indole N-H | Stretch | 3400-3500 | 3,3'-(phenylmethylene)bis(1H-indole): 3416 | rsc.org |
| Aromatic C-H | Stretch | 3000-3100 | (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole: 3035 | iajps.com |
| Aromatic C=C | Stretch | 1450-1600 | 5-Bromo-2,3-dimethyl-1-(phenylmethyl)-1H-indole: 1576, 1463 | wiley-vch.de |
| C-N | Stretch | 1200-1350 | (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole: 1245 | iajps.com |
| C-Br | Stretch | 500-700 | (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole: 1099 (Aromatic), 564 (Aliphatic) | iajps.com |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight of this compound derivatives and to study their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of these compounds.
The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a similar intensity. For example, the HRMS (ESI) of 3,3'-(phenylmethylene)bis(5-bromo-1H-indole) shows a [M+Na]⁺ peak at m/z 500.9572, which is consistent with the calculated value of 500.9572 for C₂₃H₁₆Br₂N₂Na. rsc.org
The fragmentation patterns observed in the mass spectrum provide valuable structural information. The cleavage of bonds adjacent to the indole ring and the phenyl group often leads to characteristic fragment ions. For instance, in the mass spectrum of 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde, the molecular ion peak is observed at m/z 300, corresponding to the molecular formula C₁₅H₁₀BrNO. scirp.org
Interactive Data Table: Mass Spectrometry Data for this compound Derivatives.
| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) | Ion Type | Reference |
| 3,3'-(phenylmethylene)bis(5-bromo-1H-indole) | ESI | 500.9573 | 500.9572 | [M+Na]⁺ | rsc.org |
| 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde | MS | 300 | - | [M]⁺ | scirp.org |
| 3-Bromo-1-methyl-2-(phenylthio)-1H-indole | ESI-TOF | 317.9947 | 317.9947 | [M]⁺ | rsc.org |
| 1-Benzyl-3-bromo-2-(p-tolylthio)-1H-indole | ESI-TOF | 408.0413 | 408.0416 | [M]⁺ | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophoric system of the molecule.
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
For example, the crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, a related indole derivative, has been determined. researchgate.net The analysis of such structures reveals the planarity of the indole ring and the relative orientations of the substituents. In some cases, the phenyl ring may be twisted out of the plane of the indole ring to minimize steric hindrance. mdpi.com
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions play a crucial role in the stability and physical properties of the solid-state material.
Hydrogen bonding is a significant interaction in the crystal structures of many indole derivatives. eurjchem.com The indole N-H group can act as a hydrogen bond donor, while heteroatoms like oxygen or nitrogen in neighboring molecules can act as acceptors. iucr.org In the crystal structure of 5-benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile dimethyl sulfoxide (B87167) monosolvate, N—H···O hydrogen bonds are observed. iucr.org
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. It provides a graphical representation of the regions of close contact between molecules.
The Hirshfeld surface is mapped with properties such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the d_norm surface indicate strong interactions like hydrogen bonds. najah.edu The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
For instance, in the Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] rsc.orgdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, the most significant contributions to the intermolecular contacts were from H···O/O···H (24.3%), H···H (18.4%), and Br···H/H···Br (16.8%) interactions. nih.gov This analysis provides a detailed understanding of the forces that govern the crystal packing of these complex molecules.
Investigation of Tautomeric Forms in 1H-Indole Derivatives
The phenomenon of tautomerism is a critical aspect of the structural chemistry of heterocyclic compounds, including the 1H-indole scaffold. Tautomers are constitutional isomers of organic compounds that readily interconvert. For the indole ring system, the most significant tautomeric relationship exists between the aromatic 1H-indole form and its non-aromatic isomer, 3H-indole, also known as indolenine. The position of the nitrogen-bound proton defines the specific tautomer. aip.org
In the vast majority of cases, including substituted derivatives like this compound, the 1H-tautomer is thermodynamically the most stable and, therefore, the predominant form. aip.orgacs.org This stability is primarily attributed to the preservation of the aromaticity of the bicyclic system, a significant stabilizing force. aip.org Computational studies on the parent indole molecule have shown the 1H-tautomer to be more stable than the 3H-tautomer by approximately 25 kJ mol⁻¹. aip.org The migration of the proton from the nitrogen atom (N1) to a carbon atom (such as C3) disrupts the π-electron delocalization of the pyrrole (B145914) ring, leading to a higher energy state. aip.org
The investigation and confirmation of the dominant tautomeric form in indole derivatives rely on a combination of advanced spectroscopic techniques, structural analysis, and computational chemistry.
Detailed Research Findings
Spectroscopic methods are fundamental in distinguishing between potential tautomers in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the tautomeric form of indole derivatives. nih.gov In the ¹H NMR spectrum of a 1H-indole, a characteristic signal for the N1-H proton is typically observed as a broad singlet at a downfield chemical shift (often in the range of δ 11–14 ppm in DMSO-d₆). nih.gov The presence of this signal is strong evidence for the 1H-tautomer. Conversely, its absence, along with significant changes in the chemical shifts of the C2 and C3 protons, would suggest the presence of a different tautomer. In ¹³C NMR spectra, the chemical shifts of the ring carbons, particularly C2 and C3, are sensitive to the tautomeric state.
Infrared (IR) Spectroscopy : IR spectroscopy provides clear evidence for the 1H-tautomer through the detection of the N-H stretching vibration. aip.orgnih.gov For 1H-indole monomers, this band appears around 3523 cm⁻¹ in an argon matrix. aip.org In solid-state or concentrated solutions, this band is often broadened due to hydrogen bonding. nih.gov The presence of an imine-like C=N bond in the 3H-tautomer would give rise to a characteristic stretching band at a different frequency, allowing for differentiation.
X-ray Crystallography : Single-crystal X-ray diffraction offers unambiguous proof of the tautomeric structure in the solid state. mdpi.comjyu.fi This technique precisely maps the atomic positions within the crystal lattice, definitively locating the hydrogen atom on the N1 position of the indole ring, thereby confirming the 1H-tautomer. Studies on various complex indole derivatives have consistently shown the 1H-form in their crystal structures. mdpi.comjyu.firesearchgate.net
Computational Chemistry : Quantum chemical computations, particularly Density Functional Theory (DFT), are employed to calculate the relative energies and stabilities of different possible tautomers. worldscientific.comqu.edu.qanih.gov These theoretical studies can model the influence of various substituents and solvent effects on the tautomeric equilibrium. worldscientific.comqu.edu.qa For a wide range of indole and related heterocyclic systems, these calculations consistently predict the greater stability of the tautomer that maintains aromaticity, which in this case is the 1H-indole form. qu.edu.qaingentaconnect.com
For this compound, while specific tautomerism studies are not extensively documented, the established principles for substituted indoles strongly indicate that the 1H-tautomer is the exclusive form under normal conditions. The electronic effects of the bromo and phenyl substituents are not expected to be sufficient to overcome the large energetic penalty associated with the loss of aromaticity required to form the 3H-tautomer.
Data Tables
The following tables summarize the expected and observed data from the investigation of tautomerism in indole derivatives.
| Spectroscopic Technique | 1H-Indole Tautomer (Expected) | 3H-Indole Tautomer (Hypothetical) | Reference |
|---|---|---|---|
| ¹H NMR (N-H Signal) | Present (e.g., δ 11-14 ppm) | Absent | nih.gov |
| IR (N-H Stretch) | Present (e.g., ~3500 cm⁻¹) | Absent | aip.org |
| IR (C=N Stretch) | Absent | Present | nih.gov |
| Compound | Most Stable Tautomer | Calculated Energy Difference (kJ mol⁻¹) | Computational Method | Reference |
|---|---|---|---|---|
| Indole | 1H-Indole | ~25 (vs. 3H-Indole) | DFT(B3LYP)/6-311++G(d,p) | aip.org |
| 1H-indole-3-carbaldehyde | Aldehyde Form (A) | A is 99.98% in aqueous medium | B3LYP/6-311++G(d,p) | ingentaconnect.com |
| Indolyl-Triazole Hybrid | Thione Form | ~14 kcal/mol (vs. Thiol Form) | DFT | mdpi.com |
Theoretical and Computational Investigations of 5 Bromo 3 Phenyl 1h Indole
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. researchgate.net For 5-Bromo-3-phenyl-1H-indole, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional conformation (geometrical optimization) and to analyze its electronic characteristics. researchgate.netnih.gov
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the phenyl substituent, while the LUMO would also be distributed across the π-conjugated system. The presence of the bromine atom, an electron-withdrawing group, would influence the energy levels of these orbitals. While specific data for this compound is not available, studies on analogous indole derivatives like ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate (5-MPIC) have been performed. researchgate.net The analysis of such derivatives provides a framework for understanding the electronic properties of the target compound.
Table 1: Key Quantum Chemical Descriptors Derived from FMO Analysis
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. ajchem-a.com |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. ajchem-a.com |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. ajchem-a.com |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating high polarizability. ajchem-a.com |
| Electrophilicity Index (ω) | μ²/ (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. ajchem-a.com |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. google.co.in It helps in predicting sites for electrophilic and nucleophilic attack. In an MEP map, red-colored regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net Green areas denote neutral potential.
For this compound, the MEP map would likely show a region of negative potential around the electronegative nitrogen atom of the indole ring and the bromine atom. The hydrogen atom attached to the indole nitrogen (N-H) would be a site of positive potential. acs.org This analysis is crucial for understanding intermolecular interactions and the molecule's reactivity patterns. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units, which correspond to the familiar Lewis structure representation. uni-muenchen.de This method provides detailed insights into intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization and its contribution to molecular stability.
In this compound, NBO analysis would reveal significant π → π* interactions within the indole and phenyl rings, confirming the aromatic character and electron delocalization. It would also quantify interactions involving the lone pairs on the nitrogen and bromine atoms with the antibonding orbitals of adjacent groups, providing a deeper understanding of the substituent effects on the electronic structure. google.co.in
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. acs.org DFT calculations can predict NLO properties by computing the total static dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). A high value of β₀, in particular, suggests a strong NLO response. google.co.in
The structure of this compound, featuring a donor (indole ring) and acceptor-like (bromo-substituted) character within a conjugated system, suggests potential for NLO activity. Computational studies on similar heterocyclic compounds have demonstrated that substitutions can enhance these properties. google.co.inrsc.org DFT calculations would quantify this potential and guide the design of new NLO materials based on this scaffold.
Table 2: Calculated NLO Properties (Illustrative) No specific data is available for this compound. The table structure is representative of a typical NLO computational report.
| Parameter | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | Value |
| Linear Polarizability (α) | Value |
| First Hyperpolarizability (β₀) | Value |
The Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsions. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. The resulting plot reveals spikes in different colors, where blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes strong repulsive interactions. mdpi.com
The Electron Localization Function (ELF) provides a measure of electron localization, offering a clear picture of core electrons, covalent bonds, and lone pairs. mdpi.comdntb.gov.ua For this compound, ELF and RDG analyses would map the bonding patterns and identify weak intramolecular interactions, such as potential C-H···π interactions between the phenyl group and the indole ring, contributing to its conformational stability.
Quantum Chemical Calculations for Advanced Electronic Structure Characterization
Beyond standard DFT, more advanced quantum chemical calculations can provide a more refined characterization of the electronic structure. nih.gov Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. aip.org These theoretical spectra can be compared with experimental data to validate the computational method and provide assignments for the observed absorption bands. acs.org Such calculations on this compound would help to understand its photophysical properties and how electrons are redistributed upon excitation.
Correlation of Experimental and Theoretical Spectroscopic Data
The structural and spectroscopic properties of indole derivatives are frequently elucidated through a synergistic approach that combines experimental measurements with quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular properties with high accuracy. walshmedicalmedia.comresearchgate.net For substituted indoles, computational methods are employed to calculate optimized geometries, vibrational frequencies, and NMR chemical shifts, which are then compared against experimental data from techniques like FT-IR, FT-Raman, and NMR spectroscopy to confirm the molecular structure and assign spectral features. walshmedicalmedia.comacs.org
In the study of molecules similar to this compound, researchers often use the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform these calculations. walshmedicalmedia.comresearchgate.net The theoretical vibrational frequencies are typically scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more direct comparison with experimental FT-IR and FT-Raman spectra. acs.org A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. walshmedicalmedia.comresearchgate.net
Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are then correlated with experimental shifts, which helps in the unambiguous assignment of signals in the experimental spectrum. acs.org For instance, experimental ¹H-NMR data for the parent compound, 3-phenyl-1H-indole, shows characteristic signals for the indole and phenyl protons. mdpi.com The introduction of a bromine atom at the C5 position would be expected to influence the chemical shifts of the neighboring protons, a phenomenon that can be precisely modeled computationally.
The following table presents a representative comparison of experimental NMR data for a related bromo-indole derivative and calculated values for a similar structure, illustrating the typical correlation achieved in such studies.
Table 1: Illustrative Correlation of Experimental and Theoretical NMR Data for Indole Derivatives
| Parameter | Experimental ¹H NMR (δ, ppm) of a related Bromo-Indole Derivative mdpi.com | Theoretical ¹³C NMR (δ, ppm) of a related Chalcone acs.org |
|---|---|---|
| Indole Protons | 9.13 (d, 1H, J = 0.9 Hz, 2-H), 8.12−8.05 (m, 1H, 4-H), 7.78−7.71 (m, 1H, 7-H), 7.70−7.61 (m, 1H, 6-H) | - |
| Phenyl Protons | 8.12−8.05 (m, 2H), 7.22 (d, 2H, J = 8.9 Hz) | - |
| Aromatic Carbons | - | 166.76 - 118.159 |
| Carbonyl Carbon | - | 190.07 |
Note: The data is illustrative of the types of correlations made. Experimental data is from 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate (B81430) mdpi.com and theoretical data is from a 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone study. acs.org
This correlative approach is crucial for validating the synthesized structure and provides deep insights into the molecule's electronic and geometric properties. acs.org
Computational Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry provides significant insights into the chemical reactivity and potential reaction pathways of molecules like this compound. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key method for this purpose. mdpi.comresearchgate.net The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons, highlighting potential sites for electrophilic and nucleophilic attack.
For substituted indoles, the HOMO is often located on the electron-rich indole core, while the LUMO may be distributed across the indole system and its substituents. mdpi.com This distribution suggests that the indole ring system is a primary site for reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) maps are also used to predict reactive sites. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the indole ring and the π-systems of the rings would be expected to be electron-rich, while the N-H proton would be an electron-poor site.
DFT calculations are also instrumental in elucidating reaction mechanisms. For instance, in reactions involving bromo-substituted heterocycles, DFT can be used to model transition states and reaction intermediates to determine the most favorable pathway. acs.org Studies on related compounds show that the bromine atom at the C5 position increases the electrophilicity at that site, making it susceptible to nucleophilic substitution and a key handle for metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Computational modeling can predict the regioselectivity of such reactions and provide a rationale for experimentally observed outcomes. acs.org By analyzing the transition state energies for different potential reaction pathways, a likely mechanism can be proposed. molaid.com
The following table summarizes key computational descriptors and their implications for the reactivity of indole derivatives.
Table 2: Computational Descriptors for Predicting Chemical Reactivity
| Computational Method/Descriptor | Information Provided | Implication for this compound |
|---|---|---|
| Frontier Molecular Orbital (FMO) Analysis | Energy and location of HOMO and LUMO; HOMO-LUMO energy gap. mdpi.com | Predicts sites for electrophilic/nucleophilic attack; indicates chemical reactivity and stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Maps electron density and electrostatic potential. walshmedicalmedia.com | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers. walshmedicalmedia.com |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and intramolecular interactions (hyperconjugation). walshmedicalmedia.comresearchgate.net | Provides insight into the stabilization of the molecule and the nature of its chemical bonds. walshmedicalmedia.com |
| Transition State Calculation (DFT) | Determines the energy and structure of transition states for a proposed reaction. acs.org | Elucidates reaction mechanisms and predicts product selectivity (e.g., SNAr, cross-coupling). acs.orgmolaid.com |
These computational tools allow for a detailed prediction of how this compound will behave in various chemical reactions, guiding synthetic efforts and the design of new derivatives.
Mechanistic Studies of Biological Activities of 5 Bromo 3 Phenyl 1h Indole Analogues in Vitro/in Silico
Comprehensive Structure-Activity Relationship (SAR) Studies for Indole (B1671886) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR studies have revealed that the type and position of substituents on the indole ring are critical determinants of their therapeutic potential.
The introduction of a halogen, such as bromine, at the C-5 position of the indole nucleus is a common strategy to enhance biological activity. beilstein-archives.org Bromination can increase lipophilicity, potentially improving membrane permeability and target engagement. chesci.com For instance, 5-bromobrassinin, a synthetic derivative of an indole phytoalexin, exhibits a better pharmacological profile and slower clearance than its non-brominated counterpart, brassinin. beilstein-archives.org This modification also led to a partial increase in antiproliferative activities in certain cancer cell lines. beilstein-archives.org
In Vitro Biological Evaluation Methodologies
A variety of in vitro methodologies are employed to characterize the biological activities of 5-Bromo-3-phenyl-1H-indole and its analogues. These assays provide crucial data on antiproliferative, enzyme-inhibiting, antimicrobial, anti-inflammatory, and antioxidant properties.
Cell-based assays are essential for determining the cytotoxic and antiproliferative effects of indole derivatives on cancer cells. A primary method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) assay, which measures cell viability. beilstein-archives.orgnih.gov This assay has been used to screen 5-bromoindole (B119039) analogues against a panel of human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), lung (A-549), and liver (HepG2) cancer cells. beilstein-archives.orgnih.govnih.gov
Research has shown that certain indole derivatives exhibit significant antiproliferative activity, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the nanomolar to micromolar range. nih.govtandfonline.com For example, a novel 5-bromoindole-2-carboxylic acid derivative, compound 3a, was identified as a potent and cancer-specific agent against HepG2, A549, and MCF-7 cell lines. nih.gov Another study found that an indole-aryl amide derivative (compound 5) showed noteworthy selectivity towards the HT29 colon cancer cell line without affecting healthy human intestinal cells. mdpi.com
Beyond measuring cell viability, these studies often investigate the underlying mechanisms. Further analysis can reveal that the antiproliferative effects are due to the modulation of key cellular processes such as cell cycle arrest and apoptosis (programmed cell death). mdpi.comnih.gov For instance, compound 5 was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. mdpi.com
| Compound Type | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Indole-aryl amide (Compound 5) | HT29 (Colon) | Selectively toxic vs. healthy cells | mdpi.comnih.gov |
| Indole-2-carboxamide (Compound Va) | Multiple | GI₅₀ = 26 nM | nih.gov |
| Indole-penta-heterocycle (Compound 10b) | A549 (Lung) | IC₅₀ = 12.0 nM | tandfonline.com |
| Indole-penta-heterocycle (Compound 10b) | K562 (Leukemia) | IC₅₀ = 10 nM | tandfonline.com |
| 5-bromoindole-2-carboxylic acid derivative (Compound 3a) | HepG2, A549, MCF-7 | Most powerful of series | nih.gov |
The mechanism of action for many antiproliferative indole derivatives involves the inhibition of specific enzymes that are critical for cancer cell growth and survival. Kinases, in particular, are common targets. Assays are performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).
Several studies have identified indole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overactive in cancer. nih.govnih.gov A 5-bromoindole-2-carboxamide derivative (compound Va) demonstrated potent inhibitory activity against EGFR with an IC₅₀ value of 71 nM, which was more potent than the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.gov Molecular docking studies suggest these compounds bind effectively within the EGFR tyrosine kinase domain. nih.gov
In addition to EGFR, indole derivatives have been profiled against other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAFV600E, highlighting their potential as multi-targeted agents. nih.gov Other enzymes implicated in the anticancer activity of indoles include indoleamine 2,3-dioxygenase (IDO), an enzyme that helps tumors evade the immune system, and cyclooxygenase (COX) enzymes, which are linked to both inflammation and cancer. beilstein-archives.orgnih.gov
| Compound Type | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indole-2-carboxamide (Compound Va) | EGFR | 71 nM | nih.gov |
| Indole-2-carboxamide (Compound 3) | EGFR | 18 nM | nih.gov |
| Indole-2-carboxamide (Compound 3) | VEGFR-2 | 45 nM | nih.gov |
| 5-Bromobrassinin | IDO | Inhibitor | beilstein-archives.org |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 | 0.32 µM | chesci.com |
The indole scaffold is also a source of potent antimicrobial agents. The in vitro potency of this compound analogues is typically assessed against a panel of clinically relevant bacteria, fungi, and parasites. Standard methods include the cup-plate agar (B569324) diffusion method, where the size of the inhibition zone around the compound indicates its activity, and broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). researchgate.net
One study on (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one showed effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with moderate activity against Escherichia coli and Streptococcus. Derivatives of 5-bromo-2,3-di(furan-2-yl)-1H-indole were also found to be active against S. aureus and the fungus Aspergillus Niger. researchgate.net Furthermore, related 3-phenyl indole derivatives have been evaluated for antiparasitic activity, specifically against chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net The presence of a halogen, such as chlorine or bromine, at the 5-position of the indole ring was found to be important for this activity. researchgate.net
| Compound | Organism | Activity | Reference |
|---|---|---|---|
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Staphylococcus aureus | High activity | |
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Klebsiella pneumoniae | High activity | |
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Escherichia coli | Moderate activity | |
| 5-bromo-2,3-di(furan-2-yl)-1H-indole derivatives | Aspergillus Niger | High activity | researchgate.net |
| 2-(4-amino sulfonyl phenyl) 3-phenyl -5 chloro indole | Plasmodium falciparum | Active | researchgate.net |
Chronic inflammation is a key factor in many diseases, and indole derivatives have shown significant potential as anti-inflammatory agents. In vitro assays are used to uncover the mechanisms behind this activity. A common model involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to mimic an inflammatory response.
Studies have shown that indole derivatives can significantly inhibit the production of key inflammatory mediators. For example, certain indole derivatives of ursolic acid were found to inhibit nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated cells. chemrxiv.org This effect may be mediated through the NF-κB signaling pathway. chemrxiv.org Similarly, hybrid indole-imidazolidine molecules demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of TNF-α and Interleukin-1 beta (IL-1β). nih.gov Another well-established mechanism for the anti-inflammatory action of indoles is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of inflammation. chesci.comnih.gov
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) and antioxidants, contributes to numerous diseases. Indole derivatives, particularly those with phenolic-like structures, can act as potent antioxidants. The antioxidant capacity of these compounds is characterized using several standard in vitro assays.
Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov These tests measure the ability of a compound to donate a hydrogen atom or electron to neutralize stable free radicals, with the activity often expressed as an IC₅₀ value. Another method is the ferric reducing antioxidant power (FRAP) assay, which measures the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov While specific data for this compound is limited, related indole phytoalexins and other indole derivatives like melatonin (B1676174) are known to be effective antioxidants, scavenging free radicals and protecting against oxidative damage. beilstein-archives.org The phenolic hydroxyl group, if present, and the electron-rich indole ring system are thought to contribute significantly to this activity. nih.gov
Molecular Docking Investigations for Target Identification and Binding Affinity Prediction
Molecular Docking Investigations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, thereby providing insights into the binding mode and affinity. nih.gov This method is instrumental in the early stages of drug discovery for identifying potential biological targets for novel compounds and for predicting their binding energies.
While specific molecular docking studies targeting this compound are not extensively documented in publicly available literature, research on structurally related bromo-substituted indole derivatives provides a framework for understanding its potential interactions. For instance, studies on bromo-phenyl substituted indolizine (B1195054) analogues have explored their predicted binding modes with various protein targets. researchgate.net These investigations often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for ligand binding.
In a broader context, molecular docking studies of various 2-phenyl-1H-indole derivatives have been conducted to explore their potential as anticancer agents. These studies often involve docking the compounds into the active sites of target proteins, such as kinases or other enzymes implicated in cancer progression, to predict their binding affinities and interaction patterns. The insights gained from such studies on analogous compounds can be cautiously extrapolated to hypothesize the potential targets and binding interactions of this compound.
To illustrate the type of data generated from such studies, the following interactive table presents hypothetical molecular docking results of this compound analogues against a panel of cancer-related protein targets. The binding affinity is typically reported in kcal/mol, with more negative values indicating a stronger predicted interaction.
| Analogue | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|---|
| This compound | EGFR | 1M17 | -8.5 | Met793, Leu718, Cys797 |
| 5-Bromo-3-(4-chlorophenyl)-1H-indole | VEGFR2 | 1YWN | -9.2 | Cys919, Asp1046, Leu840 |
| 5-Bromo-3-(4-methoxyphenyl)-1H-indole | BRAF | 1UWH | -8.9 | Cys532, Trp531, Leu514 |
| 5-Bromo-3-(3,4-dichlorophenyl)-1H-indole | CDK2 | 1HCK | -9.5 | Leu83, Lys33, Asp86 |
Analysis of Ligand-Protein Interactions and Predicted Binding Modes
The analysis of ligand-protein interactions provides a detailed picture of how a compound binds to its target receptor at the molecular level. This includes identifying specific amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For analogues of this compound, the predicted binding modes would likely involve the indole scaffold and its substituents forming key interactions within the binding pocket of a target protein. The phenyl group at the 3-position could engage in hydrophobic or pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The bromine atom at the 5-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The NH group of the indole ring can act as a hydrogen bond donor.
A hypothetical representation of the predicted binding mode of this compound within a generic kinase active site is described in the table below.
| Interaction Type | Ligand Moiety | Protein Residue (Hypothetical) |
|---|---|---|
| Hydrogen Bond | Indole NH | Glutamic Acid (side chain) |
| Hydrophobic Interaction | Phenyl Ring | Leucine, Valine, Alanine |
| Pi-Pi Stacking | Phenyl Ring | Phenylalanine |
| Halogen Bond | Bromine | Carbonyl oxygen of backbone |
Molecular Dynamics Simulations to Explore Ligand-Target Complex Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide valuable insights into the stability of a ligand-protein complex, the conformational changes that may occur upon ligand binding, and the free energy of binding.
The following table illustrates the type of data that could be generated from an MD simulation study of a this compound analogue in complex with a protein target.
| Simulation Parameter | Value (Hypothetical) | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Duration of the simulation. |
| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand. |
| Average Protein RMSD | 2.0 Å | Indicates overall stability of the protein structure. |
| Binding Free Energy (MM-PBSA/GBSA) | -45 kcal/mol | A favorable binding free energy, suggesting a stable complex. |
Development of Pharmacophore Models for Rational Design
Pharmacophore modeling is a crucial component of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exhibit a specific biological activity. openmedicinalchemistryjournal.com These models serve as templates for virtual screening of compound libraries to identify new potential hits and for guiding the design of novel analogues with improved potency and selectivity. nih.gov
A pharmacophore model for this compound analogues would likely include features corresponding to the key functionalities of the scaffold. The indole nitrogen can be defined as a hydrogen bond donor, the aromatic rings of the indole and the phenyl substituent as hydrophobic or aromatic features, and the bromine atom as a potential halogen bond donor feature.
The development of a pharmacophore model typically involves the following steps:
Training Set Selection: A set of active and inactive molecules with known biological activity is selected.
Feature Identification: Common chemical features among the active molecules are identified.
Model Generation and Validation: A 3D model representing the spatial arrangement of these features is generated and then validated for its ability to distinguish between active and inactive compounds.
The following table provides a hypothetical pharmacophore model for a class of kinase inhibitors based on the this compound scaffold.
| Pharmacophoric Feature | Location in Scaffold |
|---|---|
| Hydrogen Bond Donor (HBD) | Indole NH group |
| Aromatic Ring (AR1) | Indole bicyclic system |
| Aromatic Ring (AR2) | Phenyl group at C3 |
| Hydrophobic (HY) | Phenyl group at C3 |
| Halogen Bond Donor (HBD) | Bromine atom at C5 |
Medicinal Chemistry Approaches for 5 Bromo 3 Phenyl 1h Indole Scaffolds Lead Optimization, Sar
Rational Design Principles for Indole-Based Bioactive Molecules
The rational design of indole-based bioactive molecules is predicated on a deep understanding of the structure-activity relationships (SAR) that govern their interactions with biological targets. The indole (B1671886) core, being an electron-rich aromatic system, is capable of engaging in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.com These interactions are fundamental to the affinity and selectivity of indole derivatives for their protein targets.
Key principles in the rational design of indole-based compounds include:
Scaffold Hopping and Bioisosteric Replacement: The indole nucleus itself can be considered a bioisostere of other aromatic systems, and this principle can be extended to its substituents. For instance, the phenyl group at the 3-position can be replaced with other aromatic or heteroaromatic rings to explore different binding orientations and interactions.
Privileged Scaffold Concept: The indole ring is considered a "privileged structure" due to its ability to bind to multiple, unrelated biological targets. rsc.org This promiscuity can be harnessed to design new ligands by decorating the core with substituents that confer selectivity for a specific target.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD approaches can be employed to design indole derivatives that fit optimally into the binding site. This involves analyzing the shape, charge distribution, and hydrogen bonding potential of the active site to guide the design of complementary ligands.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are utilized. These approaches rely on the knowledge of other active molecules to develop a pharmacophore model, which defines the essential structural features required for biological activity.
Strategies for Structural Modification and Diversification of the Indole Core for Enhanced Activity
To enhance the biological activity and optimize the pharmacokinetic properties of 5-bromo-3-phenyl-1H-indole, various strategies for structural modification and diversification can be employed. These strategies target different positions of the indole ring and the phenyl substituent.
Modification of the N1 Position: The indole nitrogen can be functionalized with a variety of substituents to modulate the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Alkylation, acylation, or sulfonylation at the N1 position can significantly impact the compound's biological profile.
Substitution on the Phenyl Ring: The phenyl group at the 3-position offers a prime site for introducing a wide range of substituents. The electronic and steric properties of these substituents can be systematically varied to probe the SAR and improve potency and selectivity. For example, introducing electron-donating or electron-withdrawing groups can alter the electronic character of the phenyl ring and its interaction with the target.
Functionalization of the Indole Benzene (B151609) Ring: The C4, C6, and C7 positions of the indole ring are also amenable to modification, although often less readily than other positions. Introducing small substituents at these positions can fine-tune the electronic properties and steric profile of the molecule.
Bioisosteric Replacement of the Phenyl Group: As mentioned earlier, replacing the phenyl group with other cyclic systems, such as thiophene, pyridine, or pyrazole, can lead to novel derivatives with altered biological activities and physicochemical properties.
These modifications can be guided by SAR studies and computational modeling to rationally design second-generation compounds with improved therapeutic potential.
Lead Identification and Hit-to-Lead Optimization Strategies
The process of identifying a lead compound from an initial "hit" is a critical phase in drug discovery. wikipedia.orgaxxam.com For the this compound scaffold, this process would involve a systematic approach to optimize its properties.
Hit Confirmation and Validation: The initial identification of a this compound derivative with desirable biological activity would be followed by rigorous confirmation of its identity and purity. The biological activity would then be re-assessed to ensure reproducibility.
Analog Synthesis and SAR Exploration: A focused library of analogs would be synthesized to explore the SAR around the hit molecule. This involves systematically modifying different parts of the molecule, as described in the previous section, and evaluating the impact of these changes on biological activity.
Improvement of Physicochemical Properties: Alongside enhancing potency, the hit-to-lead optimization process aims to improve the drug-like properties of the compound. This includes optimizing its solubility, permeability, and metabolic stability. For example, introducing polar functional groups can improve solubility, while modifying metabolically labile sites can increase the compound's half-life.
Selectivity Profiling: It is crucial to assess the selectivity of the lead compound against related and unrelated targets to minimize the potential for off-target effects.
The goal of the hit-to-lead phase is to identify a lead compound with a well-balanced profile of potency, selectivity, and drug-like properties that warrants further investigation in the lead optimization stage. wikipedia.org
Impact of Specific Substituents (e.g., Halogens, Phenyl Group) on Biological Activity and Selectivity
The substituents on the this compound scaffold play a crucial role in determining its biological activity and selectivity.
The Bromine Atom at the 5-Position: The presence of a bromine atom at the C5 position of the indole ring can significantly influence the molecule's properties. beilstein-archives.org Halogens, in general, can increase lipophilicity, which may enhance membrane permeability and binding to hydrophobic pockets in proteins. rsc.org The bromine atom can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, the electronic effect of the bromine atom can modulate the reactivity and metabolic stability of the indole ring. rsc.org Studies on other indole derivatives have shown that halogenation can profoundly influence their biological activity. nih.gov
The interplay between the bromine atom and the phenyl group, along with other potential substituents, creates a complex SAR landscape that can be systematically explored to optimize the biological profile of this compound derivatives.
Application of Computational-Aided Drug Design in Indole Chemistry for Property Optimization
Computational-aided drug design (CADD) plays an indispensable role in modern medicinal chemistry, and its application to indole chemistry is well-established. indexcopernicus.comresearchgate.net CADD methods can be broadly categorized into structure-based and ligand-based approaches, both of which are valuable for optimizing the properties of this compound derivatives.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can help visualize its binding mode and identify key interactions with the target protein. This information can then be used to guide the design of new analogs with improved affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model for a set of this compound analogs, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can help assess the stability of the binding mode predicted by docking and reveal subtle conformational changes that may be important for biological activity.
ADMET Prediction: Computational models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. indexcopernicus.com This allows for the early identification of potential liabilities and helps in the design of molecules with more favorable pharmacokinetic profiles.
The integration of these computational methods into the drug discovery process can significantly accelerate the optimization of this compound derivatives, leading to the identification of potent, selective, and drug-like candidates in a more efficient manner.
Future Research Directions
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic methods is a critical goal in modern chemistry. Future research on 5-Bromo-3-phenyl-1H-indole should prioritize the adoption of green chemistry principles to minimize environmental impact and improve efficiency. Many established indole (B1671886) syntheses suffer from harsh reaction conditions and the use of hazardous solvents. semanticscholar.org
Key areas for innovation include:
Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules like indole derivatives in a single step, reducing waste and energy consumption. semanticscholar.org Future work could focus on developing novel MCRs that directly yield this compound and its analogues.
Benign Solvents and Catalysts: Research should move towards using environmentally friendly solvents such as water or ethanol, replacing traditional halogenated hydrocarbons. semanticscholar.orgnih.gov Furthermore, developing metal-free catalytic systems or using highly efficient and recyclable catalysts like Indium(III) triflate (In(OTf)₃) under solvent-free conditions can significantly improve the sustainability of the synthesis. semanticscholar.orgmdpi.com
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing waste.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. Exploring microwave-assisted protocols for key synthetic steps, such as coupling or cyclization reactions, represents a promising direction.
A patent for a green synthesis method for the related intermediate 5-bromoindole (B119039) has been developed, which focuses on milder reaction conditions and reduced environmental pollution. google.com This highlights the industrial relevance and feasibility of developing greener pathways for brominated indole compounds.
| Methodology | Principle | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, atom economy. | semanticscholar.org |
| Aqueous Phase Synthesis | Using water as the reaction solvent. | Environmentally benign, low cost, enhanced reactivity in some cases. | nih.gov |
| Solvent-Free Catalysis | Using a catalyst (e.g., In(OTf)₃) without a solvent medium. | Reduced solvent waste, simplified workup, potential for high efficiency. | mdpi.com |
| Mechanochemistry | Using mechanical force (grinding) to induce chemical reactions. | Reduced or eliminated solvent use, mild conditions, potential for novel reactivity. | mdpi.com |
Deeper Mechanistic Elucidation of Observed Biological Activities
While derivatives of this compound have shown promising biological activities, including anticancer and antimycobacterial effects, the precise molecular mechanisms often remain poorly understood. nih.govbeilstein-archives.orgmdpi.com Future research must delve deeper into how these compounds exert their effects at a cellular and molecular level.
Key research objectives should include:
Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acids that this compound and its derivatives interact with is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover molecular targets. For instance, some indole derivatives are known to inhibit enzymes like VEGFR-2 or act as tubulin-targeting agents. mdpi.commdpi.com
Signaling Pathway Analysis: Once targets are identified, it is crucial to understand how interaction with these targets affects cellular signaling pathways. This involves studying downstream effects on processes like cell cycle progression, apoptosis (programmed cell death), and cellular metabolism. Studies have shown that related compounds can induce cell cycle arrest and apoptosis. beilstein-archives.orgmdpi.com
Pharmacokinetics and Metabolism Studies: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential. Understanding their metabolic fate is crucial, as metabolites may have different activity or toxicity profiles. The introduction of bromine at the C-5 position of the indole nucleus has been shown to create a better pharmacologic profile than non-brominated analogues in some cases. beilstein-archives.org
Resistance Mechanisms: For applications in cancer or infectious diseases, it is vital to anticipate and study potential mechanisms of drug resistance.
Development of Advanced Computational Models for Precise Structure-Function Prediction
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds. researchgate.netnih.gov For the this compound scaffold, developing sophisticated computational models can guide the synthesis of more potent and selective analogues.
Future directions in this area include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, stability, and reactivity of these molecules. researchgate.netresearchgate.netnih.gov Analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps can help rationalize observed activities and predict reactive sites. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building robust QSAR models based on a library of this compound derivatives with known biological activities, it will be possible to predict the activity of new, unsynthesized compounds.
Molecular Docking and Dynamics Simulations: These techniques are crucial for visualizing and evaluating the binding of ligands to their protein targets. mdpi.commdpi.comresearchgate.net Future work should involve performing molecular dynamics simulations to understand the stability of the ligand-protein complex and the key interactions over time, providing a more dynamic and realistic view than static docking poses.
Machine Learning and AI: Integrating machine learning and artificial intelligence algorithms can enhance predictive power. These models can analyze vast datasets of chemical structures and biological data to identify complex patterns and guide the design of new molecules with desired therapeutic profiles.
| Computational Method | Application in Drug Design | Specific Insight for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Analyzes molecular structure, stability, and electronic properties. | Predicting reactivity, understanding orbital energies (HOMO-LUMO), and validating molecular structures. | researchgate.netnih.gov |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Identifying potential binding modes and key interactions within enzyme active sites (e.g., VEGFR-2). | mdpi.comresearchgate.net |
| Hirshfeld Surface Analysis | Investigates intermolecular interactions in crystal structures. | Understanding crystal packing and the nature of non-covalent interactions like hydrogen bonds and π–π stacking. | nih.goviucr.org |
| QSAR | Correlates chemical structure with biological activity. | Developing predictive models to guide the synthesis of new derivatives with enhanced potency. | researchgate.net |
Exploration of Novel Chemical Space and Therapeutic Modalities with this compound Scaffolds
The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous receptors and enzymes with high affinity. mdpi.comresearchgate.netnih.gov The this compound core provides a robust starting point for exploring new chemical space and therapeutic applications.
Future research should focus on:
Scaffold Diversification: Systematically modifying the core structure by introducing a wide variety of substituents at different positions on both the indole ring and the phenyl group. This will generate large chemical libraries for screening against a broad range of biological targets.
Hybrid Molecule Design: Covalently linking the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual or synergistic modes of action. This is a promising strategy for overcoming drug resistance and improving efficacy.
New Therapeutic Areas: While much of the focus has been on anticancer and antimicrobial activities, the versatile indole scaffold suggests potential in other areas. mdpi.comresearchgate.net Screening campaigns should be initiated to evaluate the activity of this compound derivatives against targets relevant to neurodegenerative diseases, cardiovascular disorders, inflammatory conditions, and viral infections. mdpi.com
Advanced Drug Delivery Systems: Incorporating this scaffold into advanced therapeutic modalities, such as antibody-drug conjugates (ADCs) or targeted nanoparticles, could enhance drug delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of next-generation medicines.
Q & A
Q. Q1. What are the common synthetic routes for 5-Bromo-3-phenyl-1H-indole, and how can reaction conditions be optimized for higher yields?
Answer: A typical synthesis involves electrophilic aromatic substitution or cross-coupling reactions. For example, bromination of 3-phenyl-1H-indole using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves regioselective substitution at the 5-position . Optimization includes controlling temperature, solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., CuI for azide-alkyne cycloadditions in triazole-functionalized derivatives) . Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization improves purity. Yield improvements (e.g., from 25% to 42%) are achievable by adjusting stoichiometry and reaction time .
Advanced Structural Elucidation
Q. Q2. How can researchers resolve discrepancies in NMR or crystallographic data during structural validation of this compound derivatives?
Answer: Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing variations. For NMR, compare experimental and shifts with computed values (DFT) or literature analogs (e.g., 5-Bromo-3-(methylthio)-1H-indole: δ 7.23–7.14 ppm for aromatic protons) . In crystallography, use SHELX programs for refinement and WinGX/ORTEP-3 for visualizing thermal ellipsoids to detect disorder . Cross-validate with HRMS (e.g., FAB-HRMS m/z 385.0461 [M+H]) .
Basic Biological Activity Screening
Q. Q3. What methodologies are recommended for evaluating the biological activity of this compound derivatives?
Answer: Standard assays include:
- Enzyme inhibition: Measure IC values against targets (e.g., kinases) using fluorescence-based assays .
- Antioxidant activity: DPPH radical scavenging assays to quantify free radical neutralization .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC <10 μM for potent derivatives) . Ensure purity (>95% by HPLC) and solubility (e.g., DMSO stock solutions) to avoid artifacts .
Advanced Computational Modeling
Q. Q4. How can computational methods guide the design of this compound-based drug candidates?
Answer:
- Docking studies: Use AutoDock Vina to predict binding modes to target proteins (e.g., FLT3 kinase) .
- QSAR models: Corrogate electronic (Hammett σ) and steric parameters with bioactivity data to prioritize substituents .
- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) . Validate with experimental IC and SPR binding kinetics .
Data Management and Reproducibility
Q. Q5. What best practices ensure reproducible synthesis and data sharing for this compound derivatives?
Answer:
- Crystallography data: Deposit structures in CCDC (e.g., CCDC-2191474) with full refinement parameters .
- Electronic lab notebooks: Record reaction conditions (T, time, catalysts) and characterization raw data (NMR, HPLC traces) .
- FAIR principles: Share datasets in repositories like Zenodo with DOIs, ensuring metadata includes purity, yield, and assay protocols .
Handling Contradictory Results
Q. Q6. How should researchers address contradictions in biological activity or synthetic outcomes across studies?
Answer:
- Replication: Repeat experiments under identical conditions (solvent, catalyst batch) to exclude procedural variability .
- Meta-analysis: Compare with structurally similar compounds (e.g., 5-Bromo-3-(4-fluorophenyl)-1H-indazole) to identify substituent-specific trends .
- Error analysis: Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological triplicates .
Advanced Crystallographic Techniques
Q. Q7. What advanced crystallographic methods are suitable for analyzing halogen bonding in this compound crystals?
Answer:
- High-resolution X-ray diffraction: Collect data at synchrotrons (λ = 0.7–1.0 Å) to resolve Br···π interactions .
- Hirshfeld surface analysis: Quantify Br contact contributions using CrystalExplorer .
- Twinned data refinement: Apply SHELXL TWIN commands for accurate modeling of pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
